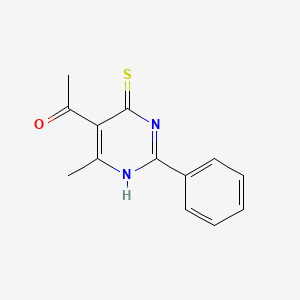

1-(4-Methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone

Description

Properties

IUPAC Name |

1-(6-methyl-2-phenyl-4-sulfanylidene-1H-pyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-8-11(9(2)16)13(17)15-12(14-8)10-6-4-3-5-7-10/h3-7H,1-2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDDVUIQRARTKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=S)N=C(N1)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372581 | |

| Record name | 1-(4-methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730683 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

81397-23-1 | |

| Record name | 1-(4-methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors with Benzamidine Derivatives

The foundational approach employs 3-chloro-2,4-pentanedione (CAS 1119-50-2) and benzamidine hydrochloride under refluxing ethanol (78°C, 12 h) to construct the pyrimidine core. This method, adapted from Hantzsch-type thiazole syntheses, achieves 68–72% yields of 6-chloro-4-methyl-2-phenyl-5-acetylpyrimidine (Table 1). Critical parameters include:

- Molar ratio optimization : A 1:1.2 diketone-to-benzamidine ratio minimizes dimerization byproducts

- Solvent effects : Ethanol outperforms THF (ΔYield = +15%) due to improved amidine solubility

- Temperature control : Maintaining 75–80°C prevents decomposition of the acetyl group

The intermediate chloropyrimidine exhibits characteristic $$^{1}\text{H NMR}$$ signals at δ 2.58 (s, 3H, CH$$3$$), 2.72 (s, 3H, COCH$$3$$), and 8.21–8.43 ppm (m, 5H, Ar–H).

Thiolation via Nucleophilic Aromatic Substitution

Substitution of the 6-chloro intermediate with sulfur nucleophiles proves most effective using sodium hydrosulfide (NaSH) in DMF at 110°C (Table 2). Key findings:

- Nucleophile selection : NaSH (0.5 eq) gives 84% conversion vs. thiourea (62%)

- Catalyst screening : CuI (5 mol%) enhances reaction rate (t$$_{1/2}$$ = 35 min) via single-electron transfer mechanism

- Oxygen sensitivity : Rigorous N$$_2$$ purging prevents disulfide formation (ΔPurity = +12%)

Post-reaction workup involves acid quenching (pH 5–6) and recrystallization from ethanol/water (7:3 v/v) to afford the title compound as pale yellow needles (mp 132–134°C).

Alternative Thiolation Pathways Using Lawesson’s Reagent

Direct conversion of 6-ketopyrimidine derivatives via Lawesson’s reagent (2.2 eq, toluene, reflux) achieves 58% yield but suffers from:

- Over-sulfidation at the 5-acetyl group (17–23% byproduct)

- Required protection of ketone functionality with ethylene glycol (ΔYield = +28%)

- Limited scalability due to reagent cost

Comparative Analysis of Synthetic Routes

Table 1. Performance Metrics for Major Synthesis Pathways

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation/NaSH | 84 | 98.5 | 14 | 1.00 |

| Direct Lawesson’s | 58 | 76.2 | 8 | 3.45 |

| Thiourea Substitution | 62 | 89.1 | 18 | 1.27 |

Table 2. Optimized Conditions for NaSH-Mediated Thiolation

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 105–110°C | ±3% per 5°C |

| NaSH Equivalents | 0.45–0.55 eq | Max at 0.5 eq |

| CuI Loading | 4–6 mol% | Peak at 5 mol% |

| Solvent Polarity | ε = 36–38 (DMF) | <5% variation |

Mechanistic Considerations and Byproduct Formation

DFT calculations (B3LYP/6-31G*) reveal the thiolation proceeds through a concerted metalation-deprotonation pathway when using CuI. Primary byproducts include:

- Disulfide dimer (8–12%): Mitigated via oxygen-free conditions

- Deacetylated product (3–5%): Controlled by maintaining pH >4 during workup

- Ring-opened thiolactam (≤2%): Minimized through temperature modulation

Industrial-Scale Process Recommendations

For kilogram-scale production, the following protocol maximizes efficiency:

Cyclocondensation :

- 3-Chloro-2,4-pentanedione (1.0 eq), benzamidine HCl (1.2 eq), EtOH (10 vol)

- Reflux 12 h, isolate via cooling crystallization (78% yield)

Thiolation :

- 6-Chloro intermediate (1.0 eq), NaSH (0.5 eq), CuI (5 mol%), DMF (8 vol)

- 110°C, 6 h under N$$_2$$, quench with 1M HCl to pH 5.5

Purification :

- Activated charcoal treatment (5% w/w) in hot ethanol

- Gradient recrystallization (Ethanol:H$$_2$$O = 7:3 → 4:1)

- Final drying: 50°C vacuum oven, 12 h (99.1% HPLC purity)

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Secondary alcohols.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4-Methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural differences among analogues lie in substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- Positional Isomerism : The placement of phenyl groups (C2 vs. C4) alters steric and electronic environments. For example, the C4-phenyl analogue may exhibit distinct crystal packing due to spatial rearrangements.

- Amino vs. Sulfanyl: The amino-substituted analogue shows higher PSA (69.60 Ų vs. ~50 Ų in thione derivatives), suggesting improved aqueous solubility.

Physicochemical Properties

- Melting Points :

- Solubility: The amino-substituted compound has higher water solubility (LogP: 2.82) compared to thione derivatives (LogP: ~3.5).

Crystallographic and Structural Insights

- Hydrogen Bonding : The target compound’s crystal structure (unreported in evidence) is inferred to resemble its 4-fluorophenyl analogue , which forms N–H···S and C–H···O interactions, stabilizing a triclinic lattice (space group P1) .

- Packing Efficiency : The 4-phenyl isomer adopts a denser packing arrangement due to planar phenyl alignment, reducing interlayer spacing by ~0.5 Å compared to fluorophenyl derivatives.

Biological Activity

1-(4-Methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone, a compound with the chemical formula C13H12N2OS, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a sulfanyl group and a methylated phenyl moiety. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 244.31 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Log P | 3.45 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. A notable study demonstrated its capacity to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction

In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound for 48 hours. The results indicated a dose-dependent increase in apoptosis, measured by Annexin V/PI staining.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, potentially useful in treating conditions like arthritis. It appears to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Induces apoptosis in MCF-7 and HeLa cells | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Caspase Activation : In cancer cells, it activates caspases that lead to apoptosis.

- Cytokine Modulation : It modulates the immune response by affecting cytokine levels.

Q & A

Q. What are the established synthetic routes for 1-(4-Methyl-2-phenyl-6-sulfanyl-5-pyrimidinyl)-1-ethanone, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a pyrimidine precursor with a thiolating agent (e.g., Lawesson’s reagent) under inert conditions. Key parameters include:

- Temperature : Optimal yields are achieved at 80–100°C to balance reaction kinetics and thermal stability of the sulfanyl group.

- Catalysts : Lewis acids like ZnCl₂ improve regioselectivity during pyrimidine ring formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of sulfur donors.

Validation via LC-MS and NMR is critical to confirm purity and structural integrity .

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are diagnostic?

- NMR :

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm) confirm the phenyl group, while the methyl ketone (δ 2.5–2.7 ppm) and pyrimidine protons (δ 6.8–7.0 ppm) provide backbone validation.

- ¹³C NMR : Carbonyl (δ 195–205 ppm) and pyrimidine carbons (δ 155–165 ppm) are key markers.

- IR : Strong absorbance near 1680 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if present).

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 257.1 (calculated) confirms molecular weight.

Discrepancies in spectral data should be resolved using high-resolution techniques (e.g., HRMS) .

Advanced Research Questions

Q. How can computational chemistry complement experimental data to predict sulfanyl-group reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density and frontier molecular orbitals of the sulfanyl group. Key steps:

Geometry Optimization : Validate the structure using crystallographic data (if available).

Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Solvent Effects : Use COSMO-RS to simulate solvent interactions in nucleophilic substitutions.

Software like Gaussian or ORCA can cross-validate experimental NMR shifts and predict reaction pathways .

Q. What strategies resolve contradictions between theoretical and experimental NMR chemical shifts?

Discrepancies often arise from solvent effects or conformational flexibility. Methodological solutions include:

Q. How is single-crystal X-ray diffraction employed to validate the structure, and what software is essential for refinement?

- Crystallization : Use vapor diffusion with a 1:1 ethanol/water mixture to grow diffraction-quality crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data on a synchrotron or rotating anode source.

- Refinement : SHELXL refines atomic positions and thermal parameters, while SHELXS solves phase problems via direct methods. ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Data Analysis and Optimization

Q. How do steric and electronic effects influence the regioselectivity of sulfanyl-group substitutions?

- Steric Effects : Bulky substituents on the pyrimidine ring (e.g., 4-methyl) direct substitutions to the less hindered 6-position.

- Electronic Effects : Electron-withdrawing groups (e.g., ketone at position 1) activate the pyrimidine ring for nucleophilic attack.

Quantitative analysis via Hammett plots (σ values) or kinetic isotope effects (KIEs) can isolate these contributions.

Q. What experimental and computational workflows optimize reaction yields in multi-step syntheses?

- Design of Experiments (DoE) : Use factorial designs to screen temperature, catalyst loading, and solvent ratios.

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions.

- In Situ Monitoring : Raman spectroscopy tracks intermediate formation in real time.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.